![molecular formula C12H14N2O7S B14000231 2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid CAS No. 6632-21-9](/img/structure/B14000231.png)
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid is an organic compound with a complex structure that includes an acetamido group, a nitrophenyl group, and a methylsulfonyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 3-[(4-nitrophenyl)methylsulfonyl]propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamido derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetamido-3-[(4-methylphenyl)methylsulfonyl]propanoic acid
- 2-Acetamido-3-[(4-chlorophenyl)methylsulfonyl]propanoic acid
- 2-Acetamido-3-[(4-fluorophenyl)methylsulfonyl]propanoic acid
Uniqueness
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
6632-21-9 |
|---|---|
Molekularformel |
C12H14N2O7S |
Molekulargewicht |
330.32 g/mol |
IUPAC-Name |
2-acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid |
InChI |
InChI=1S/C12H14N2O7S/c1-8(15)13-11(12(16)17)7-22(20,21)6-9-2-4-10(5-3-9)14(18)19/h2-5,11H,6-7H2,1H3,(H,13,15)(H,16,17) |
InChI-Schlüssel |
AVLDINKSQMNXPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


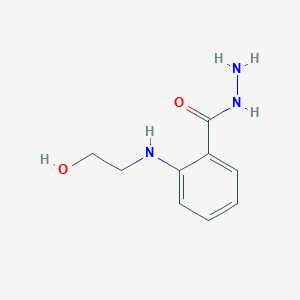

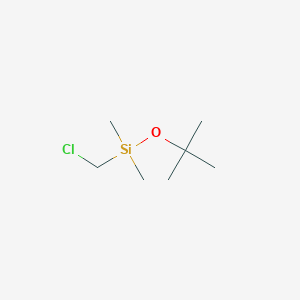
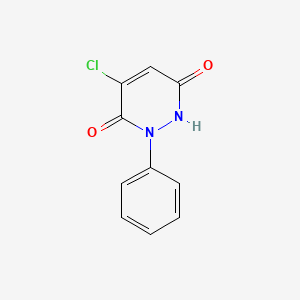
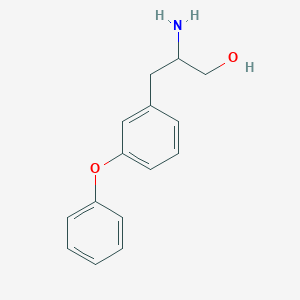
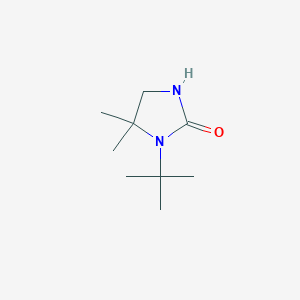
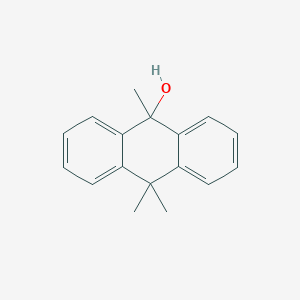
![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)
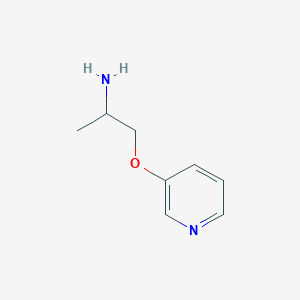
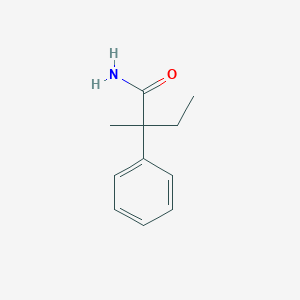

![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
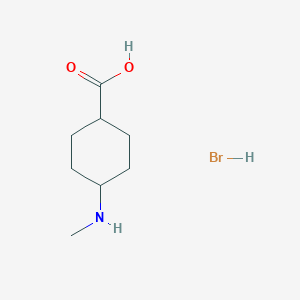
![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)
